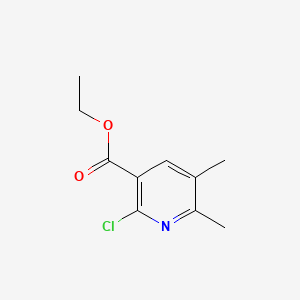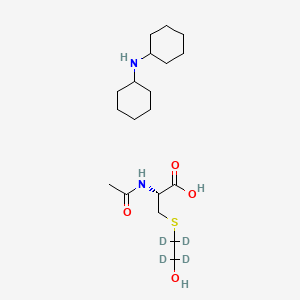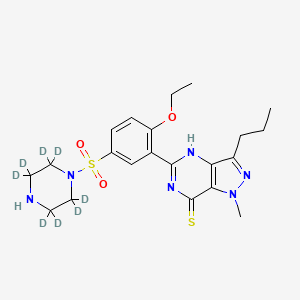
2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid
描述
2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid, also known as 2,5-Dihydroxybenzeneacetic Acid-13C6, is a stable isotope-labeled compound. It is a derivative of homogentisic acid, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and studying metabolic pathways due to its labeled carbon atoms .
作用机制
Target of Action
Homogentisic Acid-13C6, an intermediate in the tyrosine degradation pathway, primarily targets the enzyme Homogentisate Phytyltransferase (HPT) . HPT performs the first committed step in the biochemical pathway, the phytylation of Homogentisic Acid .
Mode of Action
Homogentisic Acid-13C6 interacts with its target, HPT, to undergo a process known as phytylation . This interaction results in the conversion of Homogentisic Acid into a different compound, which is a crucial step in the biochemical pathway .
Biochemical Pathways
Homogentisic Acid-13C6 is involved in the tyrosine and phenylalanine catabolic pathway . It is an intermediate in this pathway and undergoes phytylation by HPT, which is the first committed step in the pathway . The phytylation of Homogentisic Acid leads to downstream effects that contribute to various biological processes .
Pharmacokinetics
As an intermediate in the tyrosine and phenylalanine catabolic pathway, it is expected to be metabolized in the body and participate in various biochemical reactions .
Result of Action
The action of Homogentisic Acid-13C6 results in its conversion into a different compound through the process of phytylation . This conversion is a crucial step in the tyrosine and phenylalanine catabolic pathway . Furthermore, Homogentisic Acid has been found to have innate activity against both Gram-positive and Gram-negative bacteria .
Action Environment
The action, efficacy, and stability of Homogentisic Acid-13C6 can be influenced by various environmental factors. For instance, its antioxidant activity has been observed under conditions of low oxygen concentrations . .
生化分析
Biochemical Properties
Homogentisic Acid-13C6 interacts with several enzymes and proteins in the body. One of the key enzymes it interacts with is homogentisate 1,2-dioxygenase (HGD) . This interaction is crucial in the tyrosine degradation pathway .
Cellular Effects
The presence of Homogentisic Acid-13C6 in cells influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, Homogentisic Acid-13C6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are complex and involve a series of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Homogentisic Acid-13C6 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Homogentisic Acid-13C6 vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may have threshold effects .
Metabolic Pathways
Homogentisic Acid-13C6 is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
Homogentisic Acid-13C6 is transported and distributed within cells and tissues .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid involves the catalytic oxidation of heavy potassium carbonate labeled with carbon-13 isotopes and phenylalanine . The reaction typically requires a transition metal catalyst or an acid to facilitate the process. The reaction conditions, including temperature and pH, are carefully controlled to ensure the successful incorporation of the carbon-13 isotope into the homogentisic acid structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The use of labeled precursors and catalysts in a controlled environment ensures the production of high-purity this compound for research and industrial applications .
化学反应分析
Types of Reactions: 2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidative dimerization to form hipposudoric acid, a major constituent of the ‘blood sweat’ of hippopotamuses .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride can be used to reduce homogentisic acid derivatives.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines under basic conditions.
Major Products: The major products formed from these reactions include various phenolic compounds and their derivatives, depending on the specific reagents and conditions used .
科学研究应用
2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studying metabolic pathways and enzyme kinetics.
相似化合物的比较
Homogentisic Acid: The non-labeled version of 2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid, commonly found in nature and involved in similar metabolic pathways.
Gentisic Acid: Another phenolic acid with similar chemical properties but different biological roles.
4-Hydroxyphenylacetic Acid: A related compound involved in the metabolism of tyrosine and phenylalanine.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracing and analysis in metabolic studies. This feature makes it invaluable for research applications where understanding the fate of specific carbon atoms in metabolic pathways is essential .
属性
IUPAC Name |
2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMNYECMUMZDDF-JTZKEMBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1O)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675920 | |
| Record name | [2,5-Dihydroxy(~13~C_6_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216468-48-2 | |
| Record name | [2,5-Dihydroxy(~13~C_6_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)





